molecular formula C12H16N4 B8808546 1-(Piperidin-4-yl)-1H-indazol-5-amine

1-(Piperidin-4-yl)-1H-indazol-5-amine

Cat. No.: B8808546
M. Wt: 216.28 g/mol
InChI Key: GOGNXOJOGHXHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-yl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a piperidine moiety at the 1-position and an amine group at the 5-position. Indazole derivatives are notable for their pharmacological relevance, particularly in kinase inhibition and receptor modulation . The piperidine ring introduces conformational flexibility and basicity, which can enhance binding affinity to biological targets.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

1-piperidin-4-ylindazol-5-amine

InChI

InChI=1S/C12H16N4/c13-10-1-2-12-9(7-10)8-15-16(12)11-3-5-14-6-4-11/h1-2,7-8,11,14H,3-6,13H2

InChI Key

GOGNXOJOGHXHEF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=C(C=C3)N)C=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(Piperidin-4-yl)-1H-indazol-5-amine and related heterocyclic compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Potential Applications Evidence ID
This compound Indazole + Piperidine Piperidin-4-yl at 1-position; NH₂ at 5-position ~215–230 (estimated) Kinase inhibition, CNS
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Pyrazole + Piperidine Phenyl at 3-position; NH₂ at 5-position 242.32 Anticancer, enzyme modulation
3-(Piperidin-4-yl)-1H-pyrazol-5-amine Pyrazole + Piperidine Piperidin-4-yl at 3-position; NH₂ at 5-position 166.23 Neurological research
4-(1H-Indazol-5-yl)-1-methyl-4-piperidinol Indazole + Piperidinol Methyl-piperidinol at 4-position 231.29 Anticancer, receptor binding
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine Indazole + Tetrahydropyran Tetrahydropyran at 1-position 217.27 Drug discovery intermediates

Key Observations:

Core Structure Differences: Indazole derivatives (e.g., this compound) exhibit a bicyclic aromatic system, which may enhance π-π stacking interactions in biological targets compared to monocyclic pyrazole analogs .

Substituent Effects: The piperidine moiety in this compound introduces a basic nitrogen, which can improve solubility and membrane permeability relative to non-basic analogs like tetrahydropyran-substituted indazoles . Phenyl groups (e.g., in 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine) may enhance hydrophobic interactions, as seen in kinase inhibitors targeting ATP-binding pockets .

Biological Relevance :

  • Indazole-piperidine hybrids are frequently cited in patents for kinase inhibitors (e.g., JAK2, ALK) due to their dual capacity for hydrogen bonding (via NH₂) and steric complementarity .
  • Pyrazole-piperidine analogs, such as 3-(Piperidin-4-yl)-1H-pyrazol-5-amine, are often explored for neurological targets (e.g., serotonin receptors) owing to their compact size and conformational flexibility .

Synthetic Accessibility :

  • Piperidine-linked indazoles are typically synthesized via Buchwald-Hartwig coupling or reductive amination, as evidenced by methods for related compounds in patents .
  • Pyrazole analogs may employ cyclocondensation or Suzuki-Miyaura cross-coupling for substituent diversification .

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